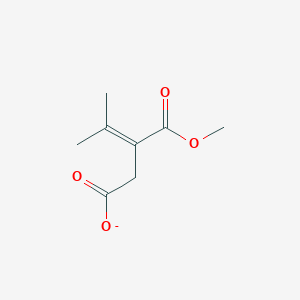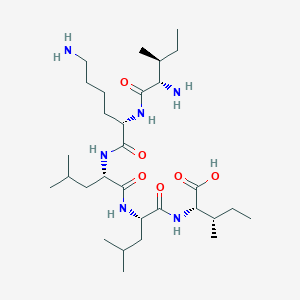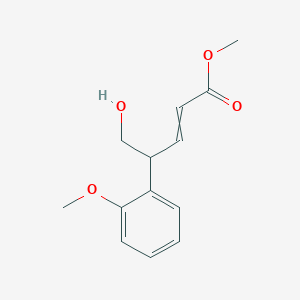![molecular formula C26H27NO3 B12563513 Benzoic acid, 4-[[4-(hydroxydiphenylmethyl)-1-piperidinyl]methyl]- CAS No. 192565-83-6](/img/structure/B12563513.png)
Benzoic acid, 4-[[4-(hydroxydiphenylmethyl)-1-piperidinyl]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-[[4-(hydroxydiphenylmethyl)-1-piperidinyl]methyl]- is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound features a benzoic acid core with a hydroxydiphenylmethyl group and a piperidinylmethyl substituent, making it a unique and versatile molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-[[4-(hydroxydiphenylmethyl)-1-piperidinyl]methyl]- typically involves multiple steps. One common method includes the reaction of methyl-4-(4-halo-1-oxobutyl)-α,α-dimethylphenyl acetate with α,α-diphenyl-4-piperidinemethanol in an alkyl nitrile solvent. This reaction produces 4-[[4-(hydroxydiphenylmethyl)-1-piperidinyl]methyl]-benzoic acid alkyl ester, which is then converted into the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 4-[[4-(hydroxydiphenylmethyl)-1-piperidinyl]methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The piperidinyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Aplicaciones Científicas De Investigación
Benzoic acid, 4-[[4-(hydroxydiphenylmethyl)-1-piperidinyl]methyl]- has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzoic acid, 4-[[4-(hydroxydiphenylmethyl)-1-piperidinyl]methyl]- involves its interaction with specific molecular targets and pathways. The hydroxydiphenylmethyl group can interact with various enzymes and receptors, modulating their activity. The piperidinylmethyl group may enhance the compound’s binding affinity and specificity, leading to targeted effects in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Diphenylhydroxymethyl)benzoic acid
- 4-Hydroxybenzoic acid
- Benzoic acid derivatives
Uniqueness
Benzoic acid, 4-[[4-(hydroxydiphenylmethyl)-1-piperidinyl]methyl]- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
192565-83-6 |
|---|---|
Fórmula molecular |
C26H27NO3 |
Peso molecular |
401.5 g/mol |
Nombre IUPAC |
4-[[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]methyl]benzoic acid |
InChI |
InChI=1S/C26H27NO3/c28-25(29)21-13-11-20(12-14-21)19-27-17-15-24(16-18-27)26(30,22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-14,24,30H,15-19H2,(H,28,29) |
Clave InChI |
YDQNXFIMUXRGPA-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)CC4=CC=C(C=C4)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]phenoxy}[1,4'-bipiperidin]-1'-yl)(2-chlorophenyl)methanone](/img/structure/B12563435.png)

![5-Methyl-2-phenylfuro[3,2-b]pyridine](/img/structure/B12563464.png)

![Methyl 4-{2-[2-(benzyloxy)ethoxy]ethoxy}butanoate](/img/structure/B12563482.png)

![1-{[(Thiophen-3-yl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B12563498.png)
![Benzeneacetamide, N-(1-methyl-2-phenylethyl)-N-[(methylsulfonyl)oxy]-](/img/structure/B12563506.png)

![{2-Methyl-2-[2-(octyloxy)ethyl]-1,3-dioxolan-4-YL}methanol](/img/structure/B12563510.png)
![Bis{2-[(1S)-1-methoxypropyl]phenyl}diselane](/img/structure/B12563515.png)
![2-{[(2-Methyl-1-phenylpropan-2-yl)oxy]carbonyl}benzoate](/img/structure/B12563522.png)


